6-(Dodecylsulfanyl)-1-imino-1H-isoindol-3-amine
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Overview
Description
6-(Dodecylsulfanyl)-1-imino-1H-isoindol-3-amine is an organic compound characterized by a unique structure that includes a dodecylsulfanyl group attached to an isoindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dodecylsulfanyl)-1-imino-1H-isoindol-3-amine typically involves multiple steps. One common method includes the reaction of isoindoline derivatives with dodecylthiol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the dodecylsulfanyl group. The reaction mixture is usually heated to promote the desired transformation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Dodecylsulfanyl)-1-imino-1H-isoindol-3-amine undergoes various chemical reactions, including:
Oxidation: The dodecylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Dodecylsulfanyl)-1-imino-1H-isoindol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of novel materials with specific properties, such as surfactants or lubricants.
Mechanism of Action
The mechanism of action of 6-(Dodecylsulfanyl)-1-imino-1H-isoindol-3-amine involves its interaction with specific molecular targets. The dodecylsulfanyl group can interact with lipid membranes, altering their properties. The imino group can form hydrogen bonds with biological molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
6-(Dodecylsulfanyl)-1H-isoindole: Lacks the imino group, which may affect its reactivity and applications.
6-(Dodecylsulfanyl)-1-imino-1H-indole: Similar structure but with an indole core, which can influence its biological activity.
6-(Dodecylsulfanyl)-1-imino-1H-isoquinoline: Contains an isoquinoline core, potentially altering its chemical properties and applications.
Uniqueness
6-(Dodecylsulfanyl)-1-imino-1H-isoindol-3-amine is unique due to the presence of both the dodecylsulfanyl and imino groups attached to an isoindoline core. This combination of functional groups and core structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
133863-71-5 |
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Molecular Formula |
C20H31N3S |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
5-dodecylsulfanyl-3-iminoisoindol-1-amine |
InChI |
InChI=1S/C20H31N3S/c1-2-3-4-5-6-7-8-9-10-11-14-24-16-12-13-17-18(15-16)20(22)23-19(17)21/h12-13,15H,2-11,14H2,1H3,(H3,21,22,23) |
InChI Key |
CCURISDIRVNPQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=CC2=C(C=C1)C(=NC2=N)N |
Origin of Product |
United States |
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